Cas no 98523-15-0 (Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI))
![Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI) structure](https://fr.kuujia.com/scimg/cas/98523-15-0x500.png)
98523-15-0 structure
Nom du produit:Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI)
Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI) Propriétés chimiques et physiques
Nom et identifiant
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- Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI)
- 1-(4-DIMETHYLAMINO-2-HYDROXY-6-METHYL-PHENYL)-3- (4-DIMETHYLIMMONIUM-2-HYDROXY-6-METHYL-CYCLOHEXA-2,5-DIEN-1-YLIDENE)-2...
- 1-(4-Dimethylamino-2-hydroxy-6-methyl-phenyl)-3-(4-dimethylimmonium-2-hydroxy-6-methyl-cyclohexa-2,5-dien-1-ylidene)-2-oxo-cyclobuten-4-olate
- 98523-15-0
- 1,3-Bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-cyclobutenediylium bis(inner salt)
- SCHEMBL19770683
- (6E)-3-(Dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]-5-methylcyclohexa-2,4-dien-1-one
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- Piscine à noyau: InChI=1S/C22H24N2O4/c1-11-7-13(23(3)4)9-15(25)17(11)19-21(27)20(22(19)28)18-12(2)8-14(24(5)6)10-16(18)26/h7-10,25,27H,1-6H3/b20-18+
- La clé Inchi: PSYHDIWANULQBT-CZIZESTLSA-N
- Sourire: CC1=CC(=CC(=C1C2=C(C(=C3C(=CC(=CC3=O)N(C)C)C)C2=O)O)O)N(C)C
Propriétés calculées
- Qualité précise: 380.17400
- Masse isotopique unique: 380.17360725g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 3
- Complexité: 845
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 81.1Ų
Propriétés expérimentales
- Le PSA: 86.84000
- Le LogP: 2.90240
Cyclobutenediylium,1,3-bis[4-(dimethylamino)-2-hydroxy-6-methylphenyl]-2,4-dihydroxy-, bis(innersalt) (9CI) Littérature connexe
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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